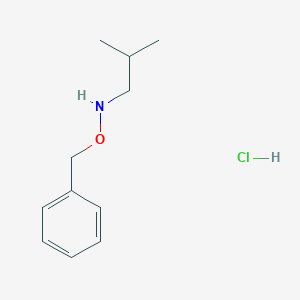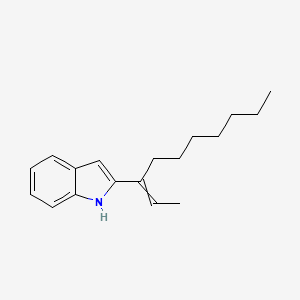
2-(Dec-2-EN-3-YL)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dec-2-EN-3-YL)-1H-indole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-2-EN-3-YL)-1H-indole typically involves the reaction of indole with an appropriate alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where indole reacts with a dec-2-en-3-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and higher product purity.
化学反应分析
Types of Reactions
2-(Dec-2-EN-3-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperatures and inert atmosphere.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
2-(Dec-2-EN-3-YL)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 2-(Dec-2-EN-3-YL)-1H-indole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(Dec-2-EN-3-YL)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
2-(Dec-2-EN-3-YL)-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties.
2-(Dec-2-EN-3-YL)-1H-quinoline: Features a quinoline ring, which can affect its reactivity and applications.
Uniqueness
2-(Dec-2-EN-3-YL)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various fields, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
326621-42-5 |
|---|---|
分子式 |
C18H25N |
分子量 |
255.4 g/mol |
IUPAC 名称 |
2-dec-2-en-3-yl-1H-indole |
InChI |
InChI=1S/C18H25N/c1-3-5-6-7-8-11-15(4-2)18-14-16-12-9-10-13-17(16)19-18/h4,9-10,12-14,19H,3,5-8,11H2,1-2H3 |
InChI 键 |
FQOLGWGBGIAXEN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=CC)C1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


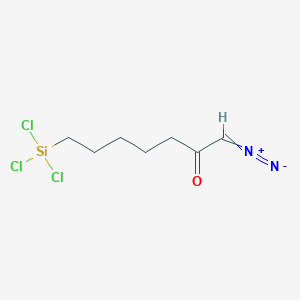
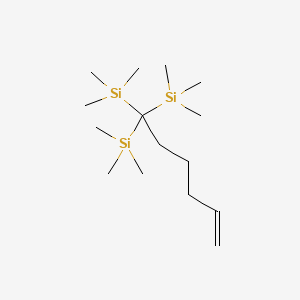

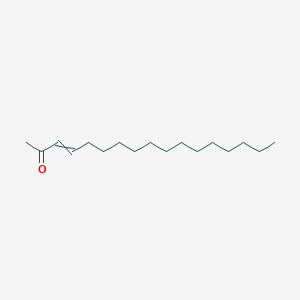
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
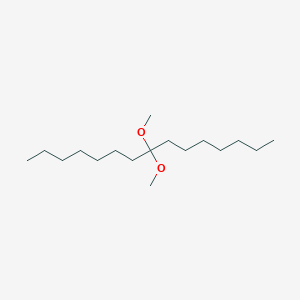
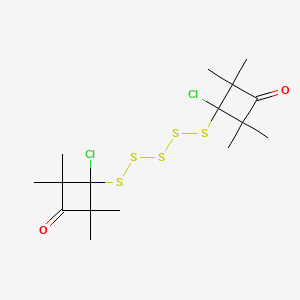
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
